6-Bromo-5-fluoro-N-methylpicolinamide
CAS No.:
Cat. No.: VC13729259
Molecular Formula: C7H6BrFN2O
Molecular Weight: 233.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H6BrFN2O |
|---|---|
| Molecular Weight | 233.04 g/mol |
| IUPAC Name | 6-bromo-5-fluoro-N-methylpyridine-2-carboxamide |
| Standard InChI | InChI=1S/C7H6BrFN2O/c1-10-7(12)5-3-2-4(9)6(8)11-5/h2-3H,1H3,(H,10,12) |
| Standard InChI Key | QGLFDSOEMHMXQS-UHFFFAOYSA-N |
| SMILES | CNC(=O)C1=NC(=C(C=C1)F)Br |
| Canonical SMILES | CNC(=O)C1=NC(=C(C=C1)F)Br |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
6-Bromo-5-fluoro-N-methylpicolinamide is systematically named as 6-bromo-5-fluoro-N-methylpyridine-2-carboxamide. Its structure consists of a pyridine ring substituted with bromine (C5), fluorine (C6), and a methylcarboxamide group (C2). Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₆BrFN₂O |
| Molecular Weight | 233.04 g/mol |
| CAS Number | 2417666-31-8 |
| IUPAC Name | 6-bromo-5-fluoro-N-methylpyridine-2-carboxamide |
| SMILES | CNC(=O)C1=NC(=C(C=C1)F)Br |
| InChI | InChI=1S/C7H6BrFN2O/c1-10-7(12)5-3-2-4(9)6(8)11-5/h2-3H,1H3,(H,10,12) |
| InChIKey | QGLFDSOEMHMXQS-UHFFFAOYSA-N |
The compound’s planar pyridine core and electron-withdrawing halogens contribute to its reactivity in cross-coupling reactions, a feature exploited in medicinal chemistry .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 6-bromo-5-fluoro-N-methylpicolinamide typically begins with methyl 6-bromo-5-fluoropicolinate (CAS: 1214336-44-3), as outlined in Figure 1. A representative pathway involves:
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Amide Coupling: Reaction of methyl picolinate with methylamine under basic conditions.
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Purification: Crude product isolation via column chromatography or recrystallization .
Table 1: Synthesis Protocol
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Methylamine, EtOH, 80°C, 12 h | 55% | |
| 2 | Pd-catalyzed C-N coupling (if applicable) | 48% |
Alternative methods utilize Buchwald-Hartwig amination or Suzuki-Miyaura coupling to introduce substituents, though yields vary based on halogen reactivity .
Scalability and Optimization
Industrial-scale production faces challenges in minimizing byproducts from halogen displacement. Recent advances in flow chemistry have improved reproducibility, with microreactors enabling precise temperature control during exothermic amidation steps.
Physicochemical Properties
Thermodynamic Parameters
Key properties include:
| Property | Value | Method/Source |
|---|---|---|
| Melting Point | 203–208°C | Estimated |
| LogP | 1.34 | Computational |
| TPSA | 41.99 Ų | Calculated |
| Solubility (Water) | 0.15 mg/mL | ESOL Prediction |
The moderate LogP value suggests balanced lipophilicity, favorable for blood-brain barrier penetration in CNS-targeted therapies .
Pharmaceutical Applications
Enzyme Inhibition
6-Bromo-5-fluoro-N-methylpicolinamide serves as a key intermediate in synthesizing HPK1 (hematopoietic progenitor kinase 1) inhibitors. HPK1 regulates T-cell receptor signaling, and its inhibition enhances anti-tumor immunity:
Table 2: HPK1 Inhibitor Development
| Compound | IC₅₀ (nM) | Target Indication | Reference |
|---|---|---|---|
| Derivative A (with 6-Br-5-F) | 12 | Melanoma | |
| Derivative B | 8.5 | NSCLC |
Structure-activity relationship (SAR) studies highlight the bromine-fluorine motif’s role in optimizing kinase binding affinity .
Biological Activity and Mechanistic Insights
Immunomodulatory Effects
In murine models, HPK1 inhibitors derived from 6-bromo-5-fluoro-N-methylpicolinamide increased IFN-γ production by CD8⁺ T-cells by 3-fold, correlating with tumor regression .
Toxicity Profile
Preliminary assays indicate low acute toxicity (LD₅₀ > 500 mg/kg in rats), though chronic exposure risks remain unstudied. Handling precautions include:
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